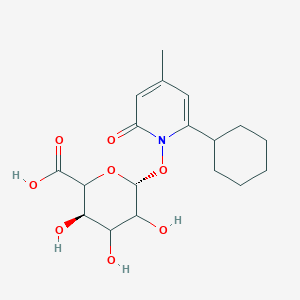

Ciclopirox beta-D-Glucuronide

Übersicht

Beschreibung

Ciclopirox beta-D-Glucuronide is a metabolite of Ciclopirox . It has a molecular weight of 383.39 and a molecular formula of C18H25NO8 . It contains a total of 54 bonds, including 29 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic hydroxylamine, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .

Molecular Structure Analysis

Ciclopirox beta-D-Glucuronide has a molecular formula of C18H25NO8 . It contains 54 bonds in total, including 29 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic hydroxylamine, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .Physical And Chemical Properties Analysis

Ciclopirox beta-D-Glucuronide has a molecular weight of 383.39 and a molecular formula of C18H25NO8 . It contains a total of 54 bonds, including 29 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic hydroxylamine, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .Wissenschaftliche Forschungsanwendungen

1. Inhibition of Hepatitis B Virus Core Protein

- Summary of Application : Ciclopirox has been used in a fragment-based drug discovery (FBDD) approach to inhibit the Hepatitis B virus (HBV) core protein . This is significant because the HBV core protein is an attractive target for preventing capsid assembly and viral replication .

- Methods of Application : The study used an Auto Core Fragment in silico Screening (ACFIS) server for deconstruction-reconstruction of Ciclopirox in complex with HBV core protein . The Ciclopirox derivatives were ranked based on their free energy of binding (ΔGB) .

- Results : A quantitative structure affinity relationship (QSAR) was established on the Ciclopirox derivatives .

2. Topical Antimycotic Agent

- Summary of Application : Ciclopirox is a topical antimycotic agent that has a broad antimicrobial profile, including nearly all clinically relevant dermatophytes, yeasts, and molds . It is also active against certain frequently azole-resistant Candida species and some bacteria .

- Methods of Application : Ciclopirox is available in multiple topical formulations, suitable for administration onto the skin and nails and into the vagina . The pharmaceutical forms most widely investigated are 1% ciclopirox olamine cream and 8% ciclopirox acid nail lacquer .

- Results : Ciclopirox penetrates into the deep layers of the skin, mucosal membranes, and nail keratin, reaching concentrations exceeding the minimal fungicidal concentrations for most medically important fungi . It has shown good efficacy and excellent tolerability in clinical investigations .

3. Treatment of Onychomycosis

- Summary of Application : Ciclopirox is used to treat mild to moderate onychomycosis of fingernails and toenails in immunocompetent patients .

- Methods of Application : Ciclopirox is applied topically to the affected nails .

- Results : Ciclopirox has been found to be effective in treating onychomycosis .

4. Delivery Across Human Nails

- Summary of Application : New formulation-microporation combination approaches have been developed to deliver Ciclopirox across human nails .

- Methods of Application : Aqueous gels and thermogels based on hydroxypropylmethylcellulose and poloxamer 407 were loaded with Ciclopirox. Their performance was then compared to the marketed lacquer Micolamina® in in vitro release tests with artificial membranes and in in vitro permeation tests with human nail clippings with and without poration .

- Results : The new gel and thermogel vehicles delivered Ciclopirox more effectively than Micolamina® in single-dose, porated nail experiments .

5. Treatment of Congenital Erythropoietic Porphyria

- Summary of Application : Ciclopirox has been shown to act as a pharmacological chaperone in Congenital Erythropoietic Porphyria (CEP), presenting a specific activity in deleterious mutations in UROIIIS .

- Methods of Application : Pharmacokinetic (PK) and pharmacodynamic (PD) studies were carried out using alternative formulations for CPX .

- Results : The strategy effectively suppressed GI toxicity in WT mice and in a mouse model of the CEP disease (UROIIISP248Q/P248Q) .

6. Anticancer Agent

- Summary of Application : Ciclopirox has been found to exert anticancer effects by inhibiting multiple pathways of cancer cell growth and survival .

- Methods of Application : The specific methods of application can vary depending on the type of cancer and the specific treatment plan. Typically, Ciclopirox would be administered in a controlled manner under the supervision of a healthcare professional .

- Results : While the specific results can vary, Ciclopirox has been found to reduce cancer cell growth and survival, suggesting potential effectiveness as an anticancer agent .

Safety And Hazards

Ciclopirox, from which Ciclopirox beta-D-Glucuronide is derived, is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation . It is advised to avoid breathing dust, to wear protective gloves/clothing/eye protection/face protection, and to get medical advice/attention if feeling unwell .

Zukünftige Richtungen

Ciclopirox, from which Ciclopirox beta-D-Glucuronide is derived, is a broad-spectrum antifungal medication that also has antibacterial and anti-inflammatory properties . It has been used for fungal skin infections and vaginal candidiasis, and more recently, it has been clinically investigated in seborrhoeic dermatitis and onychomycosis . Future research may focus on further exploring its potential uses and improving its efficacy and safety profile .

Eigenschaften

IUPAC Name |

(3R,6R)-6-(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25)/t13?,14-,15?,16?,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBPTSPRUYTJLL-OIJGMWSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)N(C(=C1)C2CCCCC2)O[C@@H]3C(C([C@H](C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675766 | |

| Record name | 6-Cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl beta-L-glycero-hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ciclopirox beta-D-Glucuronide | |

CAS RN |

79419-54-8 | |

| Record name | 6-Cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl beta-L-glycero-hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

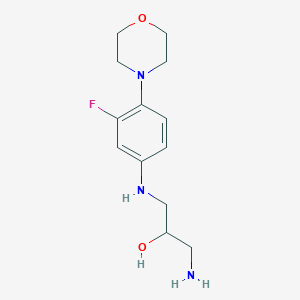

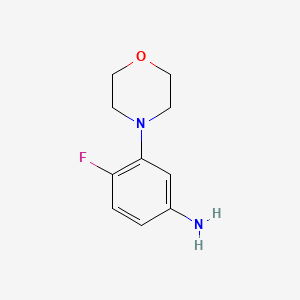

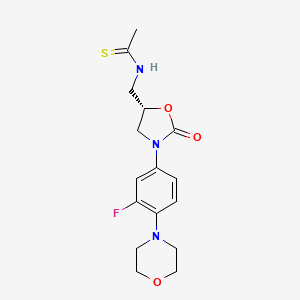

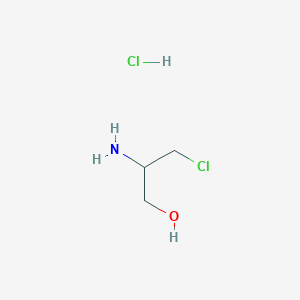

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)